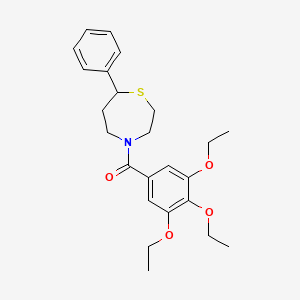
(7-Phenyl-1,4-thiazepan-4-yl)(3,4,5-triethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Phenyl-1,4-thiazepan-4-yl)(3,4,5-triethoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H31NO4S and its molecular weight is 429.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (7-Phenyl-1,4-thiazepan-4-yl)(3,4,5-triethoxyphenyl)methanone is a complex organic molecule with potential medicinal applications. Its structure features a thiazepane ring and a methanone functional group linked to a triethoxyphenyl moiety. This unique configuration suggests various biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C23H29N2O4S. The presence of the thiazepane ring contributes to its biological reactivity, while the triethoxyphenyl group may enhance its solubility and bioavailability.
Structural Features
| Feature | Description |
|---|---|
| Thiazepane Ring | A seven-membered ring containing sulfur |
| Triethoxyphenyl Group | Enhances solubility and potential interactions |
| Methanone Functional Group | Contributes to reactivity |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies on related thiazolidine derivatives have shown promising results against various cancer cell lines:
- MCF-7 Breast Cancer Cells : Compounds with similar structural features demonstrated cytotoxic effects, inhibiting cell proliferation without inducing apoptosis. This suggests a mechanism of action that may involve cell cycle arrest rather than programmed cell death .
- Mechanisms of Action : The anticancer activity may be attributed to the compound's ability to interfere with DNA synthesis or repair mechanisms in cancer cells. The lack of DNA fragmentation observed in some studies suggests that these compounds might act through alternative pathways .
Antimicrobial Activity
Compounds containing thiazepane structures have also been noted for their antimicrobial properties. The unique structural arrangement allows for interaction with bacterial cell membranes or vital metabolic pathways:
- In Vitro Studies : Similar thiazepane derivatives have been tested against various bacterial strains, showing effective inhibition of growth. This activity is likely due to the disruption of membrane integrity or interference with protein synthesis.
Case Studies
Several studies have highlighted the biological potential of thiazepane derivatives:
- Study on Thiazolidine Derivatives :
-
Antimicrobial Efficacy :
- Objective : Assess the antimicrobial properties of thiazepane derivatives.
- Results : Effective against multiple bacterial strains, suggesting potential for development as antibacterial agents.
Predictive Models
Utilizing predictive models such as PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities based on molecular structure. These models suggest that compounds similar to This compound may possess a wide range of pharmacological effects beyond anticancer and antimicrobial activities.
Propriétés
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-(3,4,5-triethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4S/c1-4-27-20-16-19(17-21(28-5-2)23(20)29-6-3)24(26)25-13-12-22(30-15-14-25)18-10-8-7-9-11-18/h7-11,16-17,22H,4-6,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGGTYMFRJMFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














